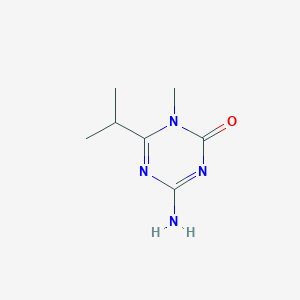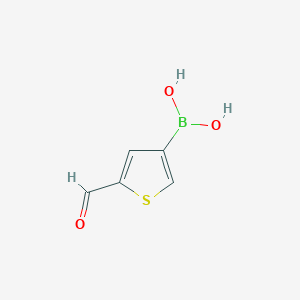
2-Formylthiophene-4-boronic acid
概要
説明
Synthesis Analysis
2-Formylthiophene-4-boronic acid can be synthesized through different pathways, including the copper-facilitated Suzuki-Miyaura coupling which allows for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes. This method enhances yields and purity by avoiding the acidic liberation step of boronic acid species, demonstrating the versatility and efficiency of using boronic acid intermediates in organic synthesis (Hergert et al., 2018).
Molecular Structure Analysis
The structure of 2-Formylthiophene-4-boronic acid and its derivatives is key to their reactivity and properties. For instance, the molecular structure of 2,3-difluoro-4-formylphenylboronic acid shows a formyl group coplanar with the benzene ring, indicating how substitutions on the boronic acid moiety can affect the overall molecular geometry and potentially the chemical reactivity (Kliś et al., 2007).
Chemical Reactions and Properties
Boronic acids, including 2-Formylthiophene-4-boronic acid, exhibit unique chemical properties, such as forming reversible covalent bonds with diols and other Lewis bases. This characteristic is exploited in various chemical sensors and in the synthesis of polymers and other materials. For example, main-chain polymeric Lewis acids containing boron groups embedded into a polythiophene backbone have been developed for fluorescent sensing properties, demonstrating the utility of boronic acid derivatives in creating functional materials (Sundararaman et al., 2005).
Physical Properties Analysis
The physical properties of 2-Formylthiophene-4-boronic acid derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. The high stability of boron-containing polymers, for instance, is achieved by placing bulky pendant groups on boron, preventing attack by nucleophiles and allowing for applications in harsh environments (Yin et al., 2016).
Chemical Properties Analysis
The chemical versatility of boronic acids is highlighted in their use as catalysts and building blocks for the construction of complex molecular architectures. Boronic acids can activate hydroxy functional groups to promote direct transformations into useful products under mild conditions, showcasing their potential in organic synthesis and material science (Hall, 2019).
科学的研究の応用
Organic Synthesis and Catalysis :
- Used in Suzuki-Miyaura coupling reactions for synthesizing various structures, particularly in creating 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes (Hergert et al., 2018).
- Employed in the synthesis of thioesters of thienylacrylic acid and in the condensation of 2-formylthiophene with acetylenic thioethers (Deryagina et al., 1971).
- Used for the preparation of o-(2-, 3- and 4-pyridyl)-3-hydroxythiophenes via hydrogen peroxide oxidation (Gronowitz et al., 1992).
Medicinal and Biomedical Applications :
- Investigated for their potential in glucose-responsive polymeric insulin delivery systems. Boronic acids interact with cyclic diols resulting in controlled drug release (Siddiqui et al., 2016).
- Explored for labeling biologically active compounds as agents for radiotherapy, such as boronic acid adducts of radioactive isotopes of rhenium dioxime complexes (Francesconi & Treher, 1990).
- Utilized in the development of boronic acid-containing polymers for treating various diseases including HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).
Material Science and Sensing Applications :
- Used in the synthesis of main-chain polymeric Lewis acids for fluorescent sensing properties (Sundararaman et al., 2005).
- Employed in the creation of luminescent main-chain organoborane polymers, demonstrating robust and electron-deficient properties (Yin et al., 2016).
- Utilized in the synthesis of complex borondipyrromethene dyes for biological application analyses, including cell imaging (Ramírez-Ornelas et al., 2018).
Safety And Hazards
将来の方向性
Boronic acids like “2-Formylthiophene-4-boronic acid” have a wide range of applications in organic synthesis . They are valuable building blocks and can be converted into a broad range of functional groups . Therefore, the future research directions could involve exploring more applications of “2-Formylthiophene-4-boronic acid” in organic synthesis.
特性
IUPAC Name |
(5-formylthiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUFJAORCNFWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454556 | |
| Record name | 2-formylthiophene-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylthiophene-4-boronic acid | |
CAS RN |
175592-59-3 | |
| Record name | 2-formylthiophene-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Formylthiophene-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



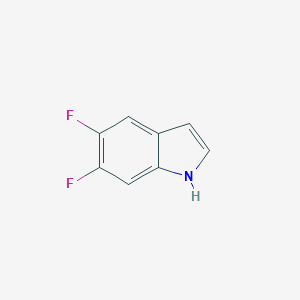
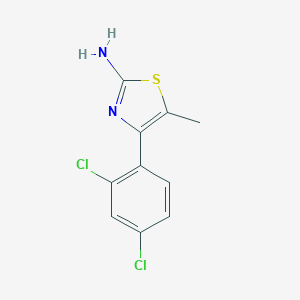
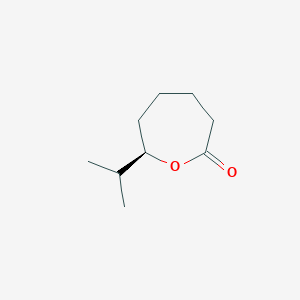
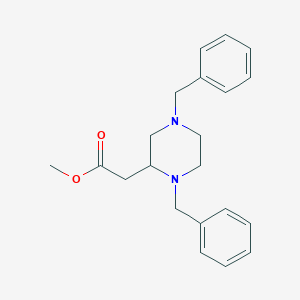
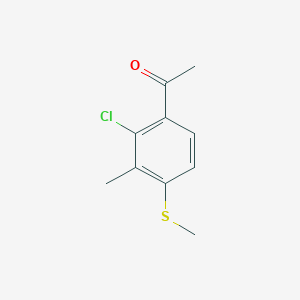
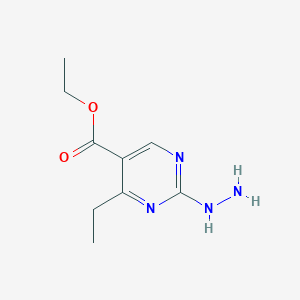
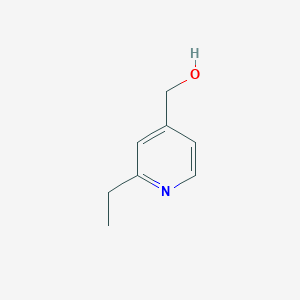

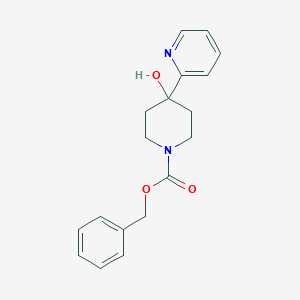

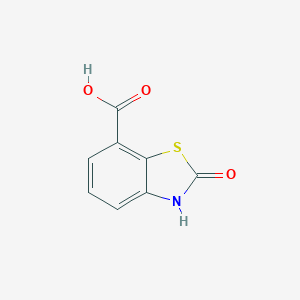
![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)

